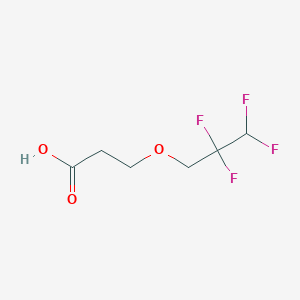

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid

Description

BenchChem offers high-quality 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,2,3,3-tetrafluoropropoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O3/c7-5(8)6(9,10)3-13-2-1-4(11)12/h5H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNWNOOHLITDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Characterization of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic Acid

Part 1: Executive Summary & Core Data

The pKa Value

For researchers and drug development professionals, the critical physicochemical parameter for 3-(2,2,3,3-tetrafluoropropoxy)propanoic acid is its acid dissociation constant (pKa). Based on Structure-Activity Relationship (SAR) analysis and comparative inductive modeling of fluorinated ether carboxylic acids, the pKa is:

Estimated pKa: 3.95 ± 0.15[1]

Contextual Significance: Unlike perfluorinated carboxylic acids (PFCAs) such as PFOA or GenX (HFPO-DA), which exhibit pKa values < 1 due to alpha-fluorination, this compound retains a propanoic acid backbone with methylene spacers. The 2,2,3,3-tetrafluoropropoxy substituent exerts a moderate electron-withdrawing inductive effect (-I), lowering the pKa by approximately 0.9 units relative to unsubstituted propanoic acid (pKa 4.87), but not to the extent of a strong acid.

At physiological pH (7.4), this compound will exist almost exclusively (>99.9%) in its anionic carboxylate form, significantly influencing its solubility, protein binding, and membrane permeability.

| Compound | Structure | pKa (Experimental/Predicted) |

| Propanoic Acid | CH₃CH₂COOH | 4.87 (Exp) |

| 3-Methoxypropanoic Acid | CH₃OCH₂CH₂COOH | 4.50 (Exp) |

| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~3.90 (Exp) |

| Target Compound | HCF₂CF₂CH₂OCH₂CH₂COOH | 3.95 ± 0.15 (Pred) |

| GenX (HFPO-DA) | CF₃CF₂CF₂OCF(CF₃)COOH | ~0.5 - 2.8 (Exp) |

Part 2: Structural Analysis & Theoretical Underpinning

The Inductive Effect Mechanism

The acidity of this molecule is governed by the transmission of electron density through the sigma-bond framework.[1]

-

Primary Driver: The ether oxygen at position 3 is naturally electronegative, creating a dipole that stabilizes the carboxylate anion.[1]

-

Secondary Driver (Amplification): The 2,2,3,3-tetrafluoropropyl tail acts as a powerful electron-withdrawing group (EWG). The fluorine atoms pull electron density away from the ether oxygen, making the oxygen less able to donate electron density back to the chain and more effective at inductively withdrawing electrons from the propanoic backbone.[1]

-

Attenuation: The effect is dampened by the two methylene (-CH₂-) groups separating the ether oxygen from the carboxyl carbon.[1] This "insulating effect" prevents the pKa from dropping to the levels seen in alpha-fluorinated acids.[1]

Visualization of Inductive Pathways

The following diagram illustrates the electron-withdrawing flow (red arrows) that stabilizes the conjugate base.[1]

Caption: Schematic representation of the inductive electron withdrawal path.[1][2] The red arrows indicate the direction of electron density pull, stabilizing the carboxylate anion.

Part 3: Experimental Determination Protocol

Since specific experimental data for CAS 1152591-07-5 is rare in open literature, researchers must validate the pKa internally. Standard aqueous titration is often insufficient due to the hydrophobicity of the tetrafluoropropyl tail.[1]

Protocol: Potentiometric Titration in Mixed-Solvent Systems

Objective: Determine the thermodynamic pKa by extrapolating apparent pKa values from methanol-water mixtures (Yasuda-Shedlovsky Method).

Reagents & Equipment:

-

Analyte: >98% pure 3-(2,2,3,3-tetrafluoropropoxy)propanoic acid.

-

Titrant: 0.1 M KOH (standardized, carbonate-free).

-

Solvent: HPLC-grade Methanol and degassed Milli-Q water.[1]

-

Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode (fast-response).

Step-by-Step Workflow:

-

Preparation of Binary Mixtures: Prepare three solvent systems: 20%, 40%, and 60% (v/v) Methanol/Water.

-

Sample Dissolution: Dissolve ~0.5 mmol of the target acid in 50 mL of each solvent mixture. Ensure complete dissolution; sonicate if necessary.[1]

-

Titration:

-

Data Processing (Yasuda-Shedlovsky Extrapolation):

Caption: Workflow for determining the aqueous pKa of hydrophobic fluorinated acids using the Yasuda-Shedlovsky extrapolation method.

Part 4: Implications for Drug Development & Safety

ADME & Bio-distribution

-

Ionization State: At pH 7.4, the ratio of Anion:Acid is

.[1] The molecule will circulate as a stable anion.[1] -

Protein Binding: The fluorinated tail increases lipophilicity (

), suggesting moderate binding to serum albumin compared to non-fluorinated analogs.[1] -

Membrane Transport: While the anionic head group inhibits passive diffusion, the fluorinated tail may facilitate interaction with lipid bilayers or require specific organic anion transporters (OATs) for cellular uptake.[1]

Environmental & Safety (PFAS Context)

While this molecule is a "short-chain" fluorinated ether, it falls under the broad definition of PFAS (Per- and Polyfluoroalkyl Substances).

-

Stability: The ether linkage and fluorinated carbons are metabolically stable, suggesting potential persistence.[1]

-

Safety: Unlike PFOA, the presence of hydrogen on the terminal carbon (HCF₂-) and the methylene spacers generally reduces bioaccumulation potential compared to fully perfluorinated chains, as the H-C bonds provide sites for eventual metabolic attack (e.g., oxidation).

References

-

Haynes, W. M. (Ed.).[1] (2014).[1] CRC Handbook of Chemistry and Physics (95th ed.).[1] CRC Press.[1] (Source for Propanoic Acid pKa = 4.87).[1][3][4]

-

Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for 3-Methoxypropanoic acid pKa data).

-

PubChem Database. (2025).[1] Compound Summary for CAS 1152591-07-5. National Center for Biotechnology Information.[1] Link

-

Goss, K. U. (2008).[1] The pKa values of PFOA and other highly fluorinated carboxylic acids.[1] Environmental Science & Technology, 42(2), 456-458. Link (Context for fluorinated acid acidity trends).[1]

-

10X CHEM. (2025). Safety Data Sheet: 3-(2,2,3,3-tetrafluoropropoxy)propanoic acid. Link

Sources

Solubility of Fluorinated Ether Acids: A Technical Guide to Navigating Aqueous and Organic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective

Foreword

Fluorinated ether acids are a class of molecules that command attention. Their unique architecture, combining a hydrophilic acid functional group with a simultaneously hydrophobic and lipophobic (oil-repelling) fluorinated backbone, bestows upon them a set of physicochemical properties that are both enabling and challenging. For the researcher in drug development, materials science, or environmental analysis, a mastery of their solubility behavior is not merely academic—it is fundamental to innovation and application. An improperly chosen solvent can lead to compound degradation, inaccurate quantification, and failed experiments.[1][2]

This guide is structured from a deep-seated, practical understanding of these compounds. We will move beyond rote data tables to explore the causality behind their solubility, offering field-proven insights into experimental design and interpretation. Our objective is to provide a self-validating framework for your work, grounded in authoritative science, enabling you to predict, control, and leverage the complex solubility of fluorinated ether acids.

The Structural Dichotomy: Unpacking the Drivers of Solubility

The solubility of a fluorinated ether acid is a tale of two competing molecular personalities: the polar, hydrophilic "head" and the non-polar, fluorous "tail." Understanding this internal tug-of-war is the first step toward predicting its behavior in any given solvent.

-

The Hydrophilic Head: Carboxylic Acid Group (-COOH) : This is the primary anchor for aqueous solubility. The carboxylic acid group is ionizable, and in its deprotonated (anionic) state (-COO⁻), it readily participates in strong ion-dipole interactions with water molecules.[3][4] The degree of ionization, governed by the compound's pKa and the solution's pH, is the most critical factor in its water solubility.[3]

-

The Fluorous Tail: Fluorinated Alkyl Chain (CₙF₂ₙ₊₁) : The carbon-fluorine bond is exceptionally strong and polarized, yet the symmetrical arrangement of fluorine atoms around the carbon backbone creates a segment that is remarkably non-polar and has low polarizability. This "fluorous" character makes the tail not only hydrophobic (water-repelling) but also lipophobic (oil-repelling).[5] Generally, as the length of this fluorinated chain increases, aqueous solubility decreases, and the compound's tendency to adsorb to surfaces increases.[5]

-

The Modulating Linker: Ether Linkage (C-O-C) : The ether oxygen introduces a kink in the linear chain and a site for hydrogen bond acceptance. While its influence is less pronounced than the two extremes of the molecule, it can enhance compatibility with certain polar organic solvents and subtly modulate the overall physicochemical properties.[6]

This unique amphiphilic nature means that fluorinated ether acids tend to partition to interfaces, such as the boundary between air and water.[5]

Aqueous Solubility: A Matter of pKa and pH

The aqueous solubility of a fluorinated ether acid is almost entirely controlled by its ionization state. The powerful electron-withdrawing effect of the adjacent fluorine atoms makes these compounds surprisingly strong acids, with pKa values far lower than their non-fluorinated hydrocarbon counterparts.[7][8]

For instance, the pKa of perfluorooctanoic acid (PFOA) is estimated to be around -0.5, drastically lower than the ~4.8 pKa of typical carboxylic acids.[8][9] Perfluoroether carboxylic acids like GenX (HFPO-DA) are also classified as strong acids, with a measured pKa of approximately -0.20.[7][10]

Practical Implication: At any environmentally or biologically relevant pH (typically 4-9), these acids will be almost completely deprotonated to their anionic, water-soluble form.[4][11] The Henderson-Hasselbalch equation confirms that for a compound with a pKa of 0, at a pH of 3, 99.9% of the molecules are in the deprotonated, soluble state. Therefore, for most applications outside of highly acidic conditions, fluorinated ether acids are considered water-soluble.[12]

Organic Solvent Solubility: A More Complex Landscape

Following the "like dissolves like" principle, one might expect these compounds to readily dissolve in non-polar organic solvents.[13] However, the lipophobic nature of the fluorous tail complicates this. Solubility in organic media is a nuanced balance of polarity matching and specific intermolecular interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally effective. They can hydrogen bond with the carboxylic acid headgroup and engage in dipole-dipole interactions. PFOA, for example, is highly soluble in methanol.[14]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): This class of solvents requires significant caution. While they can effectively dissolve fluorinated ether acids—PFOA is highly soluble in acetone[14]—they can also cause rapid degradation of certain structures.

-

Causality and Field Insight: Studies have shown that hexafluoropropylene oxide dimer acid (HFPO-DA, the parent acid of GenX) degrades in dimethyl sulfoxide (DMSO), acetone, and acetonitrile, with half-lives on the order of hours.[1][2] The degradation occurs via decarboxylation, a reaction facilitated by these aprotic polar solvents.[1] This is a critical consideration for in vitro toxicology studies, where DMSO is a common carrier solvent.[1][15] Using DMSO without validating compound stability can lead to experimental artifacts where the observed toxicity is from the degradation product, not the parent acid.

-

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is typically very low. The highly polar carboxylic acid head is incompatible with the non-polar environment, and the lipophobic fluorous tail does not interact favorably with hydrocarbon solvents.

Quantitative Data Summary

The following table presents a summary of available quantitative solubility data for representative fluorinated ether acids. It is critical to recognize that these values, particularly for PFOA, are for the acid form and that solubility is highly dependent on pH in aqueous solutions.

| Compound Name | Abbreviation | Molecular Formula | Water Solubility (at 25°C) | Methanol Solubility | Acetone Solubility |

| Perfluorooctanoic Acid | PFOA | C₈HF₁₅O₂ | 9.5 g/L[16][17] | > 100 g/L[14] | > 100 g/L[14] |

| Hexafluoropropylene Oxide Dimer Acid | GenX, HFPO-DA | C₆HF₁₁O₃ | > 751 g/L[18] | Data Not Available | Degrades[1][2] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method for determining the equilibrium solubility of a fluorinated ether acid, based on the OECD 105 Guideline.[14]

Sources

- 1. Solvent Suitability for HFPO-DA (“GenX” Parent Acid) in Toxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 4. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]

- 5. CLU-IN | Contaminants > Per- and Polyfluoroalkyl Substances (PFAS) > Chemistry and Behavior [clu-in.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. enviro.wiki [enviro.wiki]

- 13. chem.ws [chem.ws]

- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 15. researchgate.net [researchgate.net]

- 16. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. epa.gov [epa.gov]

Safety data sheet 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid

The following technical guide is structured as a master protocol for the handling, application, and safety management of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid . It synthesizes available chemical data with class-based logic for fluorinated ether acids, designed for research and development environments.

CAS: 1152591-07-5 | Technical & Safety Protocol

Part 1: Executive Technical Summary

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid is a specialized fluorinated building block used primarily in medicinal chemistry and materials science. It serves as a "linker" motif, introducing a fluorinated ether tail (

Unlike perfluorinated acids (e.g., PFOA), this molecule contains a "polyfluorinated" telomer tail with a terminal hydrogen, altering its environmental persistence and degradation profile. However, due to the electron-withdrawing nature of the tetrafluoropropyl group, this carboxylic acid exhibits enhanced acidity compared to non-fluorinated analogs, necessitating strict corrosion controls.

| Key Identifier | Value |

| CAS Number | 1152591-07-5 |

| Molecular Formula | |

| Molecular Weight | 204.12 g/mol |

| SMILES | OC(=O)CCOCC(F)(F)C(F)(F)H |

| Synonyms | 3-(2,2,3,3-Tetrafluoropropoxy)propionic acid; H-CF2-CF2-CH2-O-CH2-CH2-COOH |

Part 2: Physicochemical Profile & Stability

Note: Specific experimental values for this CAS are rare in public literature. Data below represents predicted values validated against structural analogs (e.g., 2,2,3,3-tetrafluoropropanol).

| Property | Value / Description | Technical Insight |

| Physical State | Liquid | Viscous, colorless to pale yellow. |

| Boiling Point | ~230–240°C (Predicted) | High BP due to H-bonding (dimerization) and fluorinated tail interactions. |

| Density | ~1.4 g/mL (Predicted) | Significantly denser than water due to fluorine content. |

| pKa | ~3.8–4.2 (Estimated) | More acidic than propanoic acid (pKa 4.88) due to the inductive effect of the |

| Solubility | DCM, MeOH, EtOAc | Moderate water solubility; highly soluble in polar organic solvents. |

| Stability | Hygroscopic | Stable under |

Part 3: Hazard Identification & Risk Assessment (GHS)

As a research chemical, the hazard profile is derived from the Structure-Activity Relationship (SAR) of fluorinated carboxylic acids.

Core Hazards

-

Skin Corrosion/Irritation (Category 1B): The enhanced acidity allows for rapid dermal penetration and tissue destruction.

-

Serious Eye Damage (Category 1): Irreversible corneal damage is probable upon contact.

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory (Category 3): Inhalation of mists causes severe mucosal irritation.

The "Hidden" Hazard: Thermal Decomposition

While the C-F bond is chemically stable, thermal decomposition (fire conditions >200°C) releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (

-

Protocol: Standard fire-fighting requires SCBA. Do not rely on standard organic vapor cartridges in fire scenarios.

Part 4: Safe Handling & Engineering Controls

1. Engineering Controls

-

Primary: All open handling must occur within a certified chemical fume hood.

-

Secondary: Vacuum lines for solvent removal must be equipped with a cold trap (liquid

or dry ice/acetone) to prevent fluorinated vapors from entering the pump oil, where they can degrade seals.

2. Personal Protective Equipment (PPE) Logic

Standard nitrile gloves may offer insufficient break-through time for fluorinated acids.

-

Recommendation: Use Double-gloving (Nitrile inner / Neoprene or Laminate outer) for prolonged handling.

-

Eye Protection: Chemical splash goggles + Face shield (if pouring >100 mL).

3. Storage Protocol

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The ether linkage is stable, but the acid proton can catalyze slow decomposition if moisture is present.

-

Container: Borosilicate glass or PTFE (Teflon). Avoid metal containers (Al/Fe) which may corrode over time.

Part 5: Synthesis & Impurity Profiling

Understanding the synthesis allows researchers to anticipate impurities. The standard route involves the Michael Addition of 2,2,3,3-tetrafluoropropanol to acrylonitrile, followed by acid hydrolysis.

Synthesis Workflow (Graphviz Diagram)

Caption: Figure 1. Likely synthetic route via Michael Addition. Impurities may include unreacted tetrafluoropropanol or acrylic acid byproducts.

Part 6: Emergency Response Protocol

Critical Note: In the event of exposure, treat as a potential HF exposure due to the metabolic liberation of fluoride ions or thermal decomposition products.

First Aid Workflow

-

Skin Contact: Immediate irrigation (15 mins).[1] Apply Calcium Gluconate (2.5% gel) if available (standard precaution for fluorinated acid burns).

-

Eye Contact: Irrigate for 30 minutes. Do NOT apply calcium gluconate to eyes.

-

Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (common with acid mists).

Spill Management Logic (Graphviz Diagram)

Caption: Figure 2. Decision logic for spill response. Major spills require evacuation due to corrosive vapor potential.

Part 7: Application & Waste Management

Experimental Application

-

Coupling Reactions: When using this acid in amide coupling (e.g., with EDC/NHS or HATU), the fluorinated tail increases the electrophilicity of the activated ester. Reduce reaction times compared to standard propanoic acid to prevent over-reaction or side-products.

-

Solvent Choice: Avoid protic solvents (EtOH/Water) during activation steps to prevent hydrolysis of the active ester. Use dry DMF or DCM.

Waste Disposal

-

Classification: Halogenated Organic Acid.

-

Protocol: Do not mix with non-halogenated solvents. Segregate into "Fluorinated Waste" streams if required by local regulations (e.g., PFAS-related guidelines).

-

Destruction: High-temperature incineration with flue gas scrubbing (to capture HF) is the only approved destruction method.

References

-

BLDpharm. (2024). Product Datasheet: 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid (CAS 1152591-07-5).[2] Retrieved from

-

PubChem. (2024). Compound Summary: 2,2,3,3-Tetrafluoro-1-propanol (Precursor). National Library of Medicine. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: Fluorinated Propionic Acid Analogs (Class Data). Retrieved from

-

American Chemical Society (ACS). (2025). Acrylonitrile Chemistry & Michael Addition Mechanisms. Retrieved from

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: Fluorinated Ethers and Acids. Retrieved from

Sources

Methodological & Application

Synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid from tetrafluoropropanol

An Application Guide for the Synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid, a valuable fluorinated building block. The synthesis is approached via a robust two-step process commencing with the base-catalyzed Michael addition of 2,2,3,3-tetrafluoropropan-1-ol to an acrylate ester, followed by acidic hydrolysis to yield the target carboxylic acid. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering detailed mechanistic insights, step-by-step protocols, characterization data, and critical safety information.

Introduction and Strategic Overview

Fluorinated organic molecules are of significant interest across various scientific disciplines due to the unique physicochemical properties imparted by fluorine atoms, including enhanced thermal stability, metabolic resistance, and lipophilicity. 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid incorporates a fluorinated ether moiety, making it a desirable intermediate for the development of novel pharmaceuticals, advanced polymers, and specialized surfactants.

The synthetic strategy detailed herein is designed for efficiency and reliability. It avoids the direct use of acrylic acid in the initial addition step, which could lead to competitive and undesirable acid-base reactions with the catalyst. Instead, a more controlled conjugate addition to tert-butyl acrylate is employed. The tert-butyl ester serves as an effective protecting group for the carboxylic acid functionality and can be readily cleaved under mild acidic conditions to furnish the final product with high purity.

Reaction Mechanism and Rationale

The synthesis proceeds in two distinct stages: a base-catalyzed oxa-Michael (conjugate) addition, followed by ester hydrolysis.

Stage 1: Base-Catalyzed Michael Addition

The core transformation is the addition of the 2,2,3,3-tetrafluoropropan-1-ol to the electron-deficient alkene of tert-butyl acrylate.[1] This reaction is facilitated by a strong base, such as sodium hydride (NaH).

-

Deprotonation: The electron-withdrawing effects of the four fluorine atoms significantly increase the acidity of the alcohol's proton, enabling its abstraction by sodium hydride to form a potent sodium tetrafluoropropoxide nucleophile.

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic β-carbon of the tert-butyl acrylate double bond. This type of conjugate addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[2]

-

Protonation: The enolate intermediate formed is subsequently protonated during aqueous workup to yield the stable ether-ester product, 3-(2,2,3,3-tetrafluoropropoxy)propanoate.

Stage 2: Acid-Catalyzed Hydrolysis (Deprotection)

The tert-butyl ester is selectively removed using an acid catalyst, a standard procedure for this type of protecting group.[3]

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid (e.g., HCl), making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

-

Elimination: The stable tert-butyl carbocation is eliminated, which is then deprotonated to form isobutylene gas. This step drives the reaction to completion. The final product is the desired 3-(2,2,3,3-tetrafluoropropoxy)propanoic acid.

Caption: Overall workflow for the two-stage synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-(2,2,3,3-tetrafluoropropoxy)propanoate

This protocol details the base-catalyzed Michael addition.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Moles | Amount | Supplier |

| 2,2,3,3-Tetrafluoropropan-1-ol | C₃H₄F₄O | 132.06 | 0.10 | 13.2 g | Sigma-Aldrich |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 0.11 | 4.4 g | Sigma-Aldrich |

| tert-Butyl Acrylate | C₇H₁₂O₂ | 128.17 | 0.12 | 15.4 g | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | - | 200 mL | Sigma-Aldrich |

| Saturated aq. NH₄Cl | NH₄Cl | - | - | 100 mL | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | - | - | 300 mL | Fisher Scientific |

| Brine (Saturated aq. NaCl) | NaCl | - | - | 100 mL | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | ~20 g | Fisher Scientific |

Step-by-Step Procedure

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (4.4 g, 0.11 mol) to a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Solvent Addition: Add anhydrous THF (100 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.

-

Rationale: Running the reaction at 0 °C helps to control the exothermic reaction of the alcohol with NaH and minimizes potential side reactions. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Alcohol Addition: Dissolve 2,2,3,3-tetrafluoropropan-1-ol (13.2 g, 0.10 mol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the alcohol solution dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve.

-

Causality: The slow addition maintains a controlled reaction rate. The formation of the sodium alkoxide is visually indicated by the cessation of gas evolution.

-

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Acrylate Addition: Cool the mixture back to 0 °C. Add tert-butyl acrylate (15.4 g, 0.12 mol) dissolved in anhydrous THF (50 mL) dropwise over 30 minutes.

-

Rationale: A slight excess of the acrylate ensures complete consumption of the valuable fluoroalcohol. Keeping the temperature low prevents the uncontrolled polymerization of the acrylate monomer.[4]

-

-

Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.

-

Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous ammonium chloride (100 mL).

-

Causality: This step safely neutralizes any unreacted sodium hydride and protonates the enolate intermediate.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (200 mL) and separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure intermediate ester.

Protocol B: Synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic Acid

This protocol details the acidic hydrolysis of the tert-butyl ester.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Moles | Amount | Supplier |

| tert-Butyl 3-(...)-propanoate | C₁₀H₁₆F₄O₃ | 260.23 | ~0.09 | Product from A | - |

| Dioxane | C₄H₈O₂ | - | - | 100 mL | Sigma-Aldrich |

| Hydrochloric Acid (4 M aq.) | HCl | - | - | 100 mL | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | - | - | 300 mL | Fisher Scientific |

| Brine (Saturated aq. NaCl) | NaCl | - | - | 100 mL | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | ~20 g | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup: Dissolve the ester from Protocol A in dioxane (100 mL) in a 500 mL round-bottom flask. Add 4 M aqueous HCl (100 mL).

-

Heating: Equip the flask with a condenser and heat the mixture to 80-90 °C with stirring for 6-8 hours.

-

Rationale: Heating accelerates the rate of hydrolysis. Dioxane is used as a co-solvent to ensure miscibility between the aqueous acid and the organic ester.

-

-

Monitoring: Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the tert-butyl signal (~1.4 ppm).

-

Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash with brine (100 mL).

-

Causality: The brine wash helps to remove residual water and inorganic salts from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude acid can be purified by recrystallization or vacuum distillation to yield the final product as a clear oil or low-melting solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Caption: Key mechanistic steps of the Michael Addition.

Expected Analytical Data

| Technique | Expected Results for 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid |

| ¹H NMR | δ ~6.0 (tt, 1H, -CHF₂), δ ~4.0 (t, 2H, -OCH₂-), δ ~3.8 (t, 2H, -OCH₂CH₂-), δ ~2.7 (t, 2H, -CH₂COOH), δ ~11-12 (s, 1H, -COOH).[5][6] |

| ¹³C NMR | δ ~175 (C=O), δ ~109 (t, -CHF₂), δ ~65 (t, -OCH₂-), δ ~63 (-OCH₂CH₂-), δ ~34 (-CH₂COOH). |

| ¹⁹F NMR | δ ~ -125 (d, 2F, -CF₂-), δ ~ -138 (dt, 2F, -CF₂H). |

| Mass Spec (ESI-) | m/z = 203.02 [M-H]⁻ |

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2,2,3,3-Tetrafluoropropan-1-ol: Flammable liquid and vapor.[7] Harmful if swallowed or inhaled and causes skin and eye irritation.[8] Keep away from heat, sparks, and open flames.[9][10]

-

Sodium Hydride (NaH): Water-reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere. In case of fire, use a dry powder extinguisher (Class D); do not use water, CO₂, or foam.

-

tert-Butyl Acrylate: Flammable liquid. It is a corrosive substance that can cause severe skin and eye damage.[4] It can polymerize violently if not properly inhibited or if exposed to heat or contaminants.[4]

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle with extreme care.

References

- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry.

- Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings.

- 2,2,3,3-Tetrafluoropropan-1-ol Safety D

- 2,2,3,3-Tetrafluoro-1-propanol Material Safety D

- Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.

- Fluorinated ether alcohol and process for production thereof.

- 2,2,3,3-Tetrafluoro-1-propanol Safety D

- 2,2,3,3-Tetrafluoro-1-propanol Compound Summary.

- Phospha-Michael Addition on α-Fluorinated Acryl

- Synthesis of fluorinated ethers.

- 2,2,3,3-Tetrafluoro-1-propanol Safety D

- 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid Compound Summary.

- Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds.

- 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.

- ¹H NMR Spectrum of Propanoic Acid. Doc Brown's Chemistry.

- Michael addition products of amine terminated polyolefins and polyfunctional acrylates.

- ¹H NMR Spectrum of 3-Aminopropanoic acid. FooDB.

- Mass Spectrum of a Fluorinated Propionic Acid Deriv

- Free-solvent Michael addition of glycerol to acrylic compounds. RSC Publishing.

- Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry (RSC Publishing).

- Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.

- 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid Product Information.

- 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid Product Page. BLDpharm.

- Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.

- 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)

- Propanoic acid, 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)-. US EPA Substance Registry Services.

- Mass spectrum of propanoic acid. Doc Brown's Chemistry.

- ¹H NMR Spectrum of Propanoic Acid Explained. Nagwa.

- 3-(2-Fluorophenoxy)propanoic acid.

- Acrylates and Acrylic Acids Chemical Group. CAMEO Chemicals, NOAA.

- Experimental Determination of Structure of propanoic acid. YouTube.

- Propanoic Acid: Properties, Production, Applications, and Analysis.

- Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers. ACS Macro Letters.

- Mass spectrum of propanoic acid derivative.

- Mass Spectrum of Pentafluoropropionic acid. NIST WebBook.

- Propionic acid ¹H NMR spectrum. ChemicalBook.

- ¹H NMR Spectra of Simple Organic Molecules. Science Skool.

- Esterification of Acrylic Acid with Different Alcohols.

- Kinetic Study on Acrylic Acid Polymeris

- Acrylic acid. Wikipedia.

Sources

- 1. Free-solvent Michael addition of glycerol to acrylic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates - Google Patents [patents.google.com]

- 3. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. nagwa.com [nagwa.com]

- 7. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

Technical Guide: Optimized Synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic Acid

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of 3-(2,2,3,3-tetrafluoropropoxy)propanoic acid requires a strategic approach to introduce the ether linkage between a fluorinated alcohol and a propanoic acid moiety. Unlike standard aliphatic alcohols, 2,2,3,3-tetrafluoropropan-1-ol (TFP) possesses high acidity (

Consequently, standard Williamson ether synthesis (using alkyl halides) is often plagued by elimination side reactions. The most robust, atom-economical, and scalable protocol is the Michael Addition (Cyanoethylation) of the alcohol to acrylonitrile, followed by acid hydrolysis. This guide details this two-step "Industrial Standard" protocol, while also providing a "Lab-Scale" alternative using acrylate esters to avoid handling highly toxic acrylonitrile.

Retrosynthetic Logic

The target molecule is disconnected at the ether oxygen:

-

Fragment A: 2,2,3,3-Tetrafluoropropan-1-ol (Nucleophile).[1]

-

Fragment B: Acrylonitrile or Acrylate Ester (Michael Acceptor).

Part 2: Reagents & Critical Materials[2]

Primary Reactants

| Reagent | CAS No. | Role | Purity Req. | Notes |

| 2,2,3,3-Tetrafluoropropan-1-ol | 76-37-9 | Nucleophile | >98% | Hygroscopic; keep dry.[2] |

| Acrylonitrile | 107-13-1 | Michael Acceptor | >99% | High Toxicity/Carcinogen. Contains inhibitor (MEHQ). |

| tert-Butyl Acrylate | 1663-39-4 | Alt. Acceptor | >98% | Safer lab-scale alternative. |

Catalysts & Solvents

| Reagent | Role | Rationale |

| Triton B (40% in MeOH) | Base Catalyst | Benzyltrimethylammonium hydroxide is preferred over KOH/NaOH for solubility in organic/fluorous phases and to minimize water introduction. |

| Hydrochloric Acid (37%) | Hydrolysis Agent | Strong mineral acid required to convert nitrile/ester to carboxylic acid. |

| Dichloromethane (DCM) | Extraction Solvent | High density facilitates separation from aqueous phases; good solubility for fluorinated ethers. |

Part 3: Detailed Experimental Protocols

Method A: The Cyanoethylation Route (Standard)

Best for: Scale-up, high yields, and cost-efficiency.

Step 1: Synthesis of 3-(2,2,3,3-tetrafluoropropoxy)propanenitrile

Reaction:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Flush with nitrogen.

-

Charging: Add 2,2,3,3-tetrafluoropropan-1-ol (1.0 eq) to the flask.

-

Catalysis: Add Triton B (0.02 eq) dropwise. The solution may warm slightly.

-

Addition: Cool the flask to 0–5°C using an ice bath. Add Acrylonitrile (1.1 eq) dropwise via the addition funnel over 30 minutes. Critical: Do not allow temperature to exceed 30°C to prevent polymerization of acrylonitrile.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours. Then, heat to 50°C for 1 hour to drive completion.

-

Workup: Neutralize with dilute HCl. Extract with DCM. Wash organic layer with water (2x) and brine (1x). Dry over

and concentrate in vacuo. -

Intermediate: The resulting nitrile is a clear oil. Yield is typically >90%.

Step 2: Hydrolysis to Propanoic Acid

Reaction:

-

Setup: Place the crude nitrile in a round-bottom flask.

-

Reagent: Add Conc. HCl (excess, ~5-10 eq) .

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring via TLC or GC is recommended.

-

Isolation: Cool to room temperature. The mixture may separate into two layers or contain precipitated ammonium salts.

-

Extraction: Dilute with water and extract with DCM (3x).

-

Purification: The combined organic layers are dried (

) and concentrated. The crude acid can be purified by vacuum distillation (bp ~110°C @ 10 mmHg) to yield the pure 3-(2,2,3,3-tetrafluoropropoxy)propanoic acid .

Method B: The Acrylate Ester Route (Lab Safety Focused)

Best for: Small scale, avoiding carcinogens.

-

Reagents: Substitute Acrylonitrile with tert-Butyl Acrylate .

-

Catalyst: Use Potassium tert-butoxide (KOtBu) (0.05 eq) in THF.

-

Procedure: React TFP with tert-butyl acrylate at 0°C -> RT.

-

Hydrolysis: The tert-butyl ester is cleaved easily using Trifluoroacetic acid (TFA) in DCM (1:1 ratio) at room temperature for 2 hours, avoiding the harsh reflux conditions of nitrile hydrolysis.

Part 4: Visualization of Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the chemical transformation from the fluorinated alcohol to the final acid.

Caption: Chemical pathway from fluorinated alcohol to ether-acid via Michael addition and hydrolysis.

Diagram 2: Experimental Workflow (Method A)

This diagram outlines the physical steps required in the laboratory.

Caption: Step-by-step experimental workflow for the synthesis and purification of the target acid.

Part 5: Safety & Handling (Critical)

-

Acrylonitrile: A potent carcinogen and volatile liquid. All transfers must occur in a certified fume hood. Double-gloving (Nitrile over Laminate) is recommended.

-

Fluorinated Alcohols: TFP can cause severe eye irritation. It is lipophilic and can penetrate skin.

-

Waste Disposal: Aqueous waste from Step 2 will contain ammonium chloride and residual acid; neutralize before disposal. Organic waste containing fluorinated compounds must be segregated for specific incineration protocols.

References

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol (CAS 76-37-9).[1][2][3][4][5] National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

American Chemical Society. (2025). Acrylonitrile: Molecule of the Week. ACS.org. Retrieved October 26, 2025, from [Link]

-

Save My Exams. (2025). Nitriles & Hydroxynitriles: Hydrolysis Mechanisms. Retrieved October 26, 2025, from [Link][6]

Sources

- 1. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 76-37-9 Cas No. | 2,2,3,3-Tetrafluoropropan-1-ol | Apollo [store.apolloscientific.co.uk]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 2,2,3,3-Tetrafluoro-1-propanol 98 76-37-9 [sigmaaldrich.com]

- 6. Acrylonitrile - American Chemical Society [acs.org]

Application Notes and Protocols for the Purification of Fluorinated Propanoic Acid Derivatives

Introduction: The Critical Role of Purity in Fluorinated Drug Candidates

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. Fluorinated propanoic acid derivatives, in particular, are prevalent motifs in a wide array of pharmaceuticals due to the profound effects of fluorine on metabolic stability, lipophilicity, and binding affinity. However, the very properties that make these compounds medicinally valuable also introduce significant challenges into their purification. The presence of highly electronegative fluorine atoms can drastically alter the polarity, volatility, and intermolecular interactions of a molecule, rendering traditional purification methods less effective.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification strategies for fluorinated propanoic acid derivatives. We will delve into the underlying principles of each technique, offer field-proven protocols, and provide a logical framework for selecting the optimal method for your specific compound.

The Unique Purification Challenges of Fluorinated Compounds

The purification of fluorinated propanoic acid derivatives is often complicated by several factors stemming from the unique nature of the carbon-fluorine bond:

-

Altered Polarity and "Fluorophilicity": Highly fluorinated compounds exhibit a unique partitioning behavior, showing affinity for other fluorinated molecules and phases—a concept known as "fluorophilicity".[1] This can lead to unexpected elution profiles in chromatography and solubility challenges.

-

Increased Volatility: Fluorination often lowers the boiling point of a molecule compared to its non-fluorinated analog, which can be advantageous for distillation but may also lead to sample loss if not properly managed.

-

Modified Acidity: The strong electron-withdrawing nature of fluorine atoms can significantly increase the acidity of the carboxylic acid proton, influencing its behavior in acid-base extractions and chromatography.

-

Structural Isomers: The synthesis of fluorinated compounds can sometimes result in a mixture of structural or stereoisomers that are difficult to separate due to their similar physicochemical properties.[2]

A systematic approach to purification is therefore essential to ensure the isolation of highly pure compounds required for downstream applications.

Purification Methodologies: A Practical Guide

The choice of purification method is dictated by the physical state of the compound (solid or liquid), its thermal stability, the nature of the impurities, and the desired final purity. Below, we detail the most effective techniques for fluorinated propanoic acid derivatives.

Crystallization: The Gold Standard for Solid Compounds

For crystalline or solid fluorinated propanoic acid derivatives, recrystallization is often the most effective and scalable method to achieve high purity. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.

Protocol: Recrystallization of a Solid Fluorinated Propanoic Acid Derivative

-

Solvent Screening:

-

Place a small amount of the crude solid (10-20 mg) in several test tubes.

-

Add a small volume (0.5-1 mL) of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.

-

Observe the solubility at room temperature. An ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.

-

If a single solvent is not ideal, test solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).

-

-

Dissolution:

-

Place the crude material in an Erlenmeyer flask.

-

Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is a critical step to ensure good recovery.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.

-

Hot filter the solution through a fluted filter paper to remove the carbon.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Dry the purified crystals under vacuum to a constant weight.

-

Causality Behind Experimental Choices:

-

Slow Cooling: Promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurities.

-

Minimum Solvent Volume: Ensures that the solution is supersaturated upon cooling, maximizing the recovery of the purified compound.

Distillation: Purifying Volatile Liquid Derivatives

For liquid or low-melting fluorinated propanoic acid derivatives, distillation is a powerful purification technique that separates components based on differences in their boiling points.

Protocol: Fractional Distillation of a Liquid Fluorinated Propanoic Acid Derivative

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, and a receiving flask.

-

Ensure all joints are properly sealed.

-

-

Distillation:

-

Charge the distillation flask with the crude liquid and a few boiling chips.

-

Slowly heat the flask. As the mixture boils, the vapor will rise through the fractionating column.

-

The component with the lower boiling point will preferentially ascend the column and distill over into the receiving flask.

-

Monitor the temperature at the head of the column. A stable temperature indicates that a pure component is distilling.

-

Collect the fraction that distills at a constant temperature.

-

Pro-Tip: Esterification for Enhanced Volatility Some fluorinated carboxylic acids may have high boiling points or be prone to decomposition at elevated temperatures. In such cases, converting the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) can facilitate purification by distillation.[3][4] The purified ester can then be hydrolyzed back to the pure carboxylic acid.[3]

Chromatographic Methods: Versatility for Complex Mixtures

Chromatography is an indispensable tool for the purification of fluorinated compounds, offering high resolution for complex mixtures.

A. Flash Column Chromatography

Flash chromatography is a rapid and efficient method for routine purification.

Protocol: Flash Chromatography on Silica Gel

-

Solvent System Selection:

-

Use thin-layer chromatography (TLC) to determine an appropriate solvent system (e.g., ethyl acetate/hexane) that provides good separation between the target compound and impurities, with a target Rf value of ~0.3 for the desired product.

-

-

Column Packing:

-

Pack a glass column with silica gel as a slurry in the chosen mobile phase.

-

-

Sample Loading:

-

Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent.

-

Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

-

-

Elution and Fraction Collection:

-

Elute the column with the mobile phase, applying positive pressure.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

-

Solvent Evaporation:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

B. Fluorous Solid-Phase Extraction (F-SPE)

For compounds with a high fluorine content, fluorous solid-phase extraction (F-SPE) offers a highly selective purification method.[5] This technique utilizes a fluorous stationary phase (e.g., silica gel with a bonded fluorocarbon phase) that selectively retains highly fluorinated molecules.[5]

Protocol: Fluorous Solid-Phase Extraction

-

Cartridge Conditioning:

-

Condition a fluorous SPE cartridge with a fluorophilic solvent (e.g., a perfluorinated solvent or a highly fluorinated alcohol).

-

-

Sample Loading:

-

Dissolve the crude mixture in a suitable solvent and load it onto the cartridge.

-

-

Washing:

-

Wash the cartridge with a fluorophobic solvent (e.g., methanol/water) to elute non-fluorinated impurities.

-

-

Elution:

-

Elute the desired fluorinated compound with a fluorophilic solvent.

-

-

Solvent Removal:

-

Evaporate the solvent to obtain the purified product.

-

C. High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, especially for analytical standards or final drug compounds, preparative HPLC is the method of choice.

Protocol: Preparative Reversed-Phase HPLC

-

Column and Mobile Phase Selection:

-

Select a suitable reversed-phase column (e.g., C8 or C18). For some fluorinated compounds, specialized fluorinated stationary phases can provide enhanced selectivity.[1][6]

-

Develop a mobile phase gradient, typically using water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.[7]

-

-

Method Development:

-

Optimize the separation on an analytical scale to determine the optimal gradient and flow rate.

-

-

Preparative Run:

-

Inject the crude sample onto the preparative column.

-

Collect fractions corresponding to the peak of the target compound.

-

-

Purity Analysis and Lyophilization:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Combine the pure fractions and remove the solvent, often by lyophilization, to obtain the final product.

-

Data Presentation and Workflow Visualization

Table 1: Comparison of Purification Methods for Fluorinated Propanoic Acid Derivatives

| Method | Best Suited For | Key Advantages | Key Considerations |

| Crystallization | Crystalline solids | Highly scalable, cost-effective, high purity achievable | Requires a suitable solvent, not for oils or amorphous solids |

| Distillation | Volatile liquids or low-melting solids | Good for large quantities, effective for boiling point differences | Requires thermal stability, potential for azeotrope formation |

| Flash Chromatography | Most compounds (routine purification) | Fast, versatile, applicable to a wide range of polarities | Moderate resolution, solvent consumption |

| F-SPE | Highly fluorinated compounds | High selectivity for fluorinated molecules | Requires specialized stationary phase |

| Preparative HPLC | Final compounds requiring high purity | High resolution, applicable to complex mixtures | Lower throughput, higher cost, solvent intensive |

Experimental Workflow Diagram

Caption: A decision-making workflow for selecting the appropriate purification method.

Conclusion: A Pathway to Purity

The purification of fluorinated propanoic acid derivatives, while challenging, is readily achievable with a systematic and well-informed approach. By understanding the unique physicochemical properties imparted by fluorine and selecting the appropriate purification technique, researchers can confidently isolate high-purity compounds essential for advancing drug discovery and development programs. The protocols and guidelines presented here provide a solid foundation for tackling these purification challenges, ensuring the integrity and quality of these vital molecular building blocks.

References

Sources

- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5442097A - Process for the recovery of fluorinated carboxylic acids - Google Patents [patents.google.com]

- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. labcompare.com [labcompare.com]

- 10. gilson.com [gilson.com]

- 11. selectscience.net [selectscience.net]

- 12. tandfonline.com [tandfonline.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Hydrolysis of 3-(2,2,3,3-tetrafluoropropoxy)propanenitrile to acid

Application Note: Hydrolysis of 3-(2,2,3,3-tetrafluoropropoxy)propanenitrile to 3-(2,2,3,3-tetrafluoropropoxy)propanoic acid

Executive Summary

This technical guide details the protocol for the hydrolysis of 3-(2,2,3,3-tetrafluoropropoxy)propanenitrile (TFPPN) to its corresponding carboxylic acid, 3-(2,2,3,3-tetrafluoropropoxy)propanoic acid (TFPPA). This transformation is a critical intermediate step in the synthesis of fluorinated surfactants, surface-coating monomers, and pharmaceutical building blocks.

While nitrile hydrolysis is a standard organic transformation, the presence of the polyfluoroalkyl ether moiety requires specific modifications to standard protocols to ensure solubility, prevent defluorination, and maximize yield. This guide recommends an Acid-Catalyzed Hydrolysis pathway using a co-solvent system to mitigate phase-transfer limitations inherent to fluorinated precursors.

Chemical Context & Mechanism

The starting material, TFPPN, is typically synthesized via the Michael addition of 2,2,3,3-tetrafluoropropanol to acrylonitrile. The subsequent hydrolysis targets the nitrile group (

Mechanistic Pathway

The reaction proceeds through a two-step acid-catalyzed mechanism:[1]

-

Hydration: The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water, forming an imidate intermediate which tautomerizes to the primary amide.

-

Hydrolysis: The amide is further hydrolyzed to the carboxylic acid, releasing ammonium (

).[2]

Critical Consideration: The fluorinated tail (

Figure 1: Step-wise mechanistic pathway of acid-catalyzed nitrile hydrolysis.

Experimental Protocol

Materials & Equipment

-

Precursor: 3-(2,2,3,3-tetrafluoropropoxy)propanenitrile (Purity >98%).

-

Acid: Hydrochloric Acid (37%, ACS Reagent) OR Sulfuric Acid (50% v/v).

-

Solvent: Glacial Acetic Acid (preferred) or 1,4-Dioxane.

-

Workup: Dichloromethane (DCM), Sodium Sulfate (

), Distilled Water. -

Equipment: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath, Separatory funnel.

Step-by-Step Methodology (Acid-Catalyzed)

Step 1: Reaction Setup

-

In a 250 mL RBF, dissolve 10.0 g (approx. 50 mmol) of TFPPN in 30 mL of Glacial Acetic Acid .

-

Rationale: Acetic acid acts as a bridge solvent, dissolving both the fluorinated organic nitrile and the aqueous mineral acid.

-

-

Slowly add 30 mL of conc. HCl (37%) or 20 mL of

(6M) while stirring.-

Note: The reaction is slightly exothermic; add acid dropwise if scaling up >100g.

-

Step 2: Reflux

-

Equip the flask with a reflux condenser.[1]

-

Heat the mixture to 100–110°C (internal temperature) for 6–8 hours .

-

Monitoring: Monitor reaction progress via TLC (SiO2, 30% EtOAc/Hexane) or GC-MS. The nitrile peak (

in IR) should disappear.

Step 3: Quench & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water .

-

Observation: The product may separate as an oil due to the hydrophobic fluorinated chain.

-

-

Extract the aqueous layer with Dichloromethane (DCM) (

).-

Alternative: Ethyl Acetate can be used, but DCM is preferred to avoid extracting acetic acid impurities.

-

Step 4: Purification

-

Combine organic layers and wash with Brine (

). -

Dry over anhydrous Sodium Sulfate (

) for 20 minutes. -

Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

-

Final Purification: Vacuum distillation is recommended for high purity (>99%).

-

Expected Boiling Point: ~115–120°C at 5 mmHg (Estimate).

-

Alternative Basic Hydrolysis (Cautionary Note)

While alkaline hydrolysis (NaOH/EtOH) is faster, it poses a risk of dehydrofluorination at the terminal

-

Use NaOH (10% aq) and Ethanol (1:1 ratio).

-

Limit temperature to 80°C .

-

Acidify with HCl to pH 1 to precipitate the free acid.

Data Analysis & Validation

The following data parameters confirm the successful synthesis of TFPPA.

| Parameter | Method | Expected Signal/Value | Interpretation |

| IR Spectroscopy | FT-IR (Neat) | 1710–1730 cm⁻¹ (Strong) | C=O Stretch (Carboxylic Acid) |

| 2500–3300 cm⁻¹ (Broad) | O-H Stretch (Carboxylic Acid) | ||

| Absent: ~2250 cm⁻¹ | Disappearance of Nitrile (CN) | ||

| NMR | ¹H NMR (CDCl₃) | Carboxylic acid proton (-COOH) | |

| Terminal proton ( | |||

| Mass Spec | GC-MS (EI) | M+ peak (calc. MW) | Confirm molecular weight |

Workflow Diagram

Figure 2: Operational workflow for the isolation of TFPPA.

Safety & Handling (HSE)

-

Fluorinated Compounds: While the ether linkage is stable, thermal decomposition (>200°C) can release Hydrogen Fluoride (HF). Always perform distillation behind a blast shield.

-

Acrylonitrile Residues: Ensure the starting material is free of unreacted acrylonitrile (highly toxic/carcinogenic) before beginning hydrolysis.

-

Corrosives: Handle Glacial Acetic Acid and Conc. HCl in a fume hood.

References

-

Organic Syntheses. "Hydrolysis of Nitriles to Carboxylic Acids." Organic Syntheses, Coll. Vol. 1, p. 201. [Link] (The authoritative standard for acid-catalyzed nitrile hydrolysis protocols.)

- Google Patents. "Process for preparing perfluoroether carboxylic acids (EP0510596A2)." European Patent Office. (Describes the specific handling of fluorinated ether chains during hydrolysis and extraction.)

-

National Institutes of Health (NIH). "2,2,3,3-Tetrafluoro-1-propanol - PubChem Compound Summary." PubChem. [Link] (Source for physical properties of the fluorinated moiety and safety data.)

-

Testbook. "Hydrolysis of Nitriles - Mechanism and Conditions." Testbook Chemistry Resources. [Link] (Educational verification of the amide-intermediate mechanism in acidic media.)

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Fluorinated Ether Acid Isomers by HPLC

An in-depth guide to the separation of fluorinated ether acid isomers by HPLC.

Welcome to the technical support center for the analysis of fluorinated ether acid isomers. The structural similarity of these compounds presents unique and significant challenges in chromatographic separation. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reliable HPLC methods.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the separation of fluorinated ether acid isomers. Each issue is presented in a question-and-answer format, providing a direct solution and the scientific rationale behind it.

Issue 1: Poor Resolution and Co-elution of Isomers

Question: "My chromatogram shows broad, overlapping peaks, or complete co-elution of my fluorinated ether acid isomers. Where should I begin my optimization?"

Answer: Achieving selectivity—the ability to distinguish between closely related isomers—is the primary challenge.[1] Poor resolution is a selectivity problem that must be addressed by modifying the chemical interactions within your HPLC system. Simply increasing column length or efficiency (plate count) will not resolve isomers if the selectivity is not there.

Core Directive: Enhance Differential Interactions

Your goal is to exploit the subtle differences in structure, polarity, and shape between your isomers. This is primarily achieved by optimizing the stationary phase and mobile phase.

-

Assess Your Stationary Phase: The standard C18 column may not be the optimal choice. While it separates based on hydrophobicity, isomers often have very similar hydrophobicities.[2][3] Consider stationary phases that offer alternative retention mechanisms.[4]

-

Pentafluorophenyl (PFP) Phases: This is often the first and best choice for fluorinated compounds. PFP columns provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions, which are highly effective for separating structurally similar aromatic and halogenated isomers.[1][3][5]

-

Phenyl Phases (e.g., Phenyl-Hexyl): These offer enhanced π-π interactions compared to C18 and can be effective for positional isomers on an aromatic ring.[1][6]

-

Chiral Stationary Phases (CSPs): If you are separating enantiomers (non-superimposable mirror images), a CSP is mandatory.[7][8] Achiral columns cannot separate enantiomers.

-

-

Optimize the Mobile Phase: The mobile phase dictates how the analytes interact with the stationary phase.[9]

-

Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic.[10] This change can influence how the isomers interact with the stationary phase.

-

Adjust Mobile Phase pH: This is a critical parameter for acidic compounds.[11] The goal is to suppress the ionization of the carboxylic acid group by setting the mobile phase pH approximately 1.5-2 units below the analyte's pKa.[12][13] This makes the molecule neutral, increasing its retention on a reversed-phase column and often improving peak shape and selectivity. A starting pH between 2.5 and 3.5, maintained with a buffer, is recommended.[13]

-

Control Temperature: Column temperature affects mobile phase viscosity and reaction kinetics. Increasing the temperature can sometimes improve efficiency and resolution, but its effect on selectivity can be unpredictable. A temperature stability of ±0.5°C is crucial for reproducible retention times.[14] Experiment with temperatures between 25°C and 40°C.

-

Troubleshooting Workflow for Poor Resolution

Issue 2: Pronounced Peak Tailing

Question: "My fluorinated ether acid peaks are showing significant tailing, which is affecting my integration and quantification. How can I achieve a more symmetrical Gaussian peak shape?"

Answer: Peak tailing is one of the most common issues in HPLC, especially for acidic and basic compounds.[15][16] It is typically caused by unwanted secondary interactions between your analyte and the stationary phase.[17] For an acidic analyte, the primary cause is often interaction with residual silanol groups on the silica-based column packing.[18]

The Silanol Interaction Mechanism

Silica-based columns have silanol groups (Si-OH) on their surface. At mid-range pH values (e.g., pH > 4), these silanol groups can become deprotonated (Si-O⁻), creating active, negatively charged sites.[16] If your fluorinated ether acid is also partially or fully deprotonated (COO⁻), repulsive forces can occur, but more commonly, basic sites on the molecule can interact strongly with acidic silanols, leading to a secondary retention mechanism that causes tailing.[17]

-

Suppress Silanol Activity with pH: This is the most effective solution. By lowering the mobile phase pH to between 2.5 and 3.5, you ensure that the vast majority of surface silanol groups are protonated (Si-OH) and thus electrically neutral.[17] This minimizes the strong secondary ionic interactions that cause tailing.

-

Use a High-Quality, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups.[17] If you are using an older column, switching to a modern, fully end-capped column can dramatically improve peak shape.

-

Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad and tailing peaks.[14] To check for this, prepare a sample that is 10 times more dilute. If the peak shape improves significantly, you are likely overloading the column.

-

Minimize Extra-Column Volume: Excessive tubing length or tubing with a wide internal diameter between the column and the detector can cause peak broadening and tailing.[14] Ensure you are using appropriate PEEK tubing (e.g., 0.005" ID) and that connections are made with zero dead volume.

Issue 3: Drifting Retention Times

Question: "My retention times are not stable from one injection to the next. What are the likely causes of this variability?"

Answer: Inconsistent retention times are a sign of an unstable system. The issue can usually be traced to three main areas: the column, the mobile phase, or the HPLC hardware.[19]

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Insufficient Column Equilibration | Before starting the analysis, flush the column with at least 10-20 column volumes of the mobile phase.[14] | The stationary phase needs to fully equilibrate with the mobile phase to ensure a stable chemical environment for consistent analyte partitioning. |

| Mobile Phase Preparation | Prepare fresh mobile phase daily. Ensure it is thoroughly mixed and degassed. If using buffers, always add the buffer to the aqueous phase and adjust pH before adding the organic solvent.[13][14] | Mobile phase composition can change over time due to evaporation of the more volatile component (usually the organic solvent). Buffers can precipitate if mixed incorrectly.[19] |

| Temperature Fluctuations | Use a thermostatted column compartment and ensure the lab's ambient temperature is stable.[14] | Retention is temperature-dependent. A stable column temperature ensures consistent partitioning and mobile phase viscosity. |

| Pump or System Leaks | Check for leaks around fittings, pump seals, and the injector. Pressure fluctuations often accompany retention time drift.[19] | A leak will cause the flow rate to be lower or more variable than the setpoint, directly impacting how quickly analytes elute. |

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best type of stationary phase for separating fluorinated ether acid isomers?

For positional or structural isomers, a Pentafluorophenyl (PFP) stationary phase is highly recommended as a starting point.[3][4] Unlike C18 phases that rely primarily on hydrophobic interactions, PFP phases offer multiple retention mechanisms, which are crucial for separating molecules with subtle structural differences.[3] Fluorinated phases are particularly effective at retaining and separating other fluorinated compounds.[4] For separating enantiomers , a Chiral Stationary Phase (CSP) is essential.[7] The selection of the specific chiral phase often requires screening several different types (e.g., polysaccharide-based, Pirkle-type) to find one that provides the necessary stereospecific interactions.[8][20]

Q2: How exactly does mobile phase pH affect the retention of these acidic compounds?

The mobile phase pH directly controls the ionization state of both the fluorinated ether acid analyte and the residual silanol groups on the column.[12][21]

-

Analyte (Fluorinated Ether Acid): The analyte has a carboxylic acid group (-COOH), which is a weak acid.

-

When the mobile phase pH is well below the analyte's pKa , the acid is primarily in its neutral, protonated form (-COOH). This form is less polar and will be retained more strongly on a reversed-phase column, leading to a longer retention time .[11]

-

When the mobile phase pH is well above the analyte's pKa , the acid is in its ionized, deprotonated form (-COO⁻). This form is much more polar and has less affinity for the stationary phase, leading to a shorter retention time .[12]

-

-

Stationary Phase (Silica):

Q3: Are there special considerations for developing an LC-MS method for these analytes?

Yes, method development for LC-MS requires careful selection of mobile phase additives.

-

Use Volatile Buffers: Non-volatile buffers like sodium or potassium phosphate will precipitate in the mass spectrometer source and must be avoided.[22] Use MS-compatible volatile buffers such as ammonium formate or ammonium acetate .

-

Optimize for Ionization: The high organic content often used in HPLC can be beneficial for electrospray ionization (ESI) efficiency in the MS source.[4] For acidic compounds, analysis is almost always performed in negative ion mode [ESI-].

-

Beware of Ion Suppression: Some mobile phase additives can interfere with the ionization of the target analyte, a phenomenon known as ion suppression. It is crucial to use high-purity, LC-MS grade solvents and additives.

Q4: When should I use a guard column?

A guard column is a short, disposable column placed between the injector and the analytical column. It is highly recommended for all analyses, especially when dealing with complex matrices. A guard column protects your expensive analytical column from particulates and strongly retained impurities that can cause blockages, high backpressure, and a loss of performance.[14] It is a small investment that can significantly extend the life of your primary column.

References

-

SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

-

Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

-

ACE. (n.d.). HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

-

Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]

-

Núñez, O., Checa, A., & Gallart-Ayala, H. (2013). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

-

Kašička, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

Singh, S., & Kumar, V. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

-

Lab-Training. (2023). Artefact Peaks, System Peaks and Ghost Peaks in HPLC. Lab-Training.com. [Link]

-

Bell, D. (2015). Choosing the Right HPLC Stationary Phase. LCGC International. [Link]

-

CHROMacademy. (n.d.). HPLC Troubleshooting. CHROMacademy. [Link]

-

Moravek. (2023). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

-

MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

-

Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

-

Separation Science. (2023). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

-

Veeprho Pharmaceuticals. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

-

Gilson. (2024). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. [Link]

-

Taddei, M. H., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Núñez, O., et al. (2013). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]

-

Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

-

Przybyciel, M., & Santangelo, R. (2003). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

-

Chrom Tech. (2023). What Causes Peak Tailing in HPLC?. Chrom Tech. [Link]

-